Cas no 1443344-91-9 (3-(diethylaminomethyl)benzenethiol)

3-(diethylaminomethyl)benzenethiol structure
1443344-91-9 structure
商品名:3-(diethylaminomethyl)benzenethiol
CAS番号:1443344-91-9
MF:C11H17NS
メガワット:195.32438158989
MDL:MFCD22370300
CID:5160634

3-(diethylaminomethyl)benzenethiol 化学的及び物理的性質

名前と識別子

    • 3-(diethylaminomethyl)benzenethiol
    • MDL: MFCD22370300
    • インチ: 1S/C11H17NS/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3
    • InChIKey: POWMNAPPTCFFAE-UHFFFAOYSA-N
    • ほほえんだ: C1(S)=CC=CC(CN(CC)CC)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4

3-(diethylaminomethyl)benzenethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB434803-1g
3-[(Diethylamino)methyl]thiophenol; .
1443344-91-9
1g
€1621.70 2025-02-20
abcr
AB434803-5g
3-[(Diethylamino)methyl]thiophenol; .
1443344-91-9
5g
€1373.40 2023-09-04
Crysdot LLC
CD12142203-1g
3-((Diethylamino)methyl)benzenethiol
1443344-91-9 97%
1g
$437 2024-07-23
abcr
AB434803-5 g
3-[(Diethylamino)methyl]thiophenol; .
1443344-91-9
5g
€1,373.40 2023-07-18
abcr
AB434803-1 g
3-[(Diethylamino)methyl]thiophenol; .
1443344-91-9
1g
€594.40 2023-07-18
Crysdot LLC
CD12142203-5g
3-((Diethylamino)methyl)benzenethiol
1443344-91-9 97%
5g
$1177 2024-07-23
Ambeed
A142412-1g
3-((Diethylamino)methyl)benzenethiol
1443344-91-9 97%
1g
$441.0 2024-04-23

3-(diethylaminomethyl)benzenethiol 関連文献

3-(diethylaminomethyl)benzenethiolに関する追加情報

Introduction to 3-(diethylaminomethyl)benzenethiol (CAS No. 1443344-91-9)

3-(diethylaminomethyl)benzenethiol, identified by the Chemical Abstracts Service Number (CAS No.) 1443344-91-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzene ring substituted with a thiol group and a diethylamino side chain, exhibits unique structural and chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 3-(diethylaminomethyl)benzenethiol consists of a phenyl ring connected to a thiol (-SH) moiety at the para position relative to the diethylamino (-N(C₂H₅)₂) group. This arrangement imparts both nucleophilic and lipophilic characteristics to the molecule, facilitating its incorporation into various chemical transformations. The presence of the thiol group allows for facile participation in disulfide bond formation, which is crucial in protein engineering and drug design. Simultaneously, the diethylamino substituent enhances the compound's solubility in organic solvents, making it more amenable to synthetic protocols involving polar aprotic media.

In recent years, 3-(diethylaminomethyl)benzenethiol has been explored as a key intermediate in the synthesis of bioactive molecules. Its utility extends to the development of small-molecule inhibitors targeting enzyme-catalyzed processes. For instance, researchers have leveraged its reactivity to construct derivatives that interact with thioredoxin reductase, an enzyme implicated in oxidative stress-related pathologies. The compound's ability to form stable disulfide bridges has also been exploited in designing protease inhibitors, which are pivotal in treating conditions such as cancer and inflammation.

Advances in computational chemistry have further illuminated the potential applications of 3-(diethylaminomethyl)benzenethiol. Molecular modeling studies indicate that this compound can exhibit favorable interactions with biological targets due to its optimized steric and electronic properties. Specifically, the diethylamino group can engage in hydrogen bonding with polar residues in protein active sites, while the thiol moiety provides a versatile handle for further derivatization. These features make it an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.

Recent experimental investigations have demonstrated the efficacy of 3-(diethylaminomethyl)benzenethiol in modulating cellular signaling pathways. For example, derivatives of this compound have shown promise in inhibiting signaling cascades associated with tumor growth and metastasis. The thiol group's ability to react with reactive oxygen species (ROS) has been harnessed to develop pro-oxidant agents that selectively target cancer cells. Moreover, the diethylamino moiety has been found to enhance membrane permeability, allowing for improved cellular uptake of therapeutic payloads.

The synthesis of 3-(diethylaminomethyl)benzenethiol involves multi-step organic transformations that highlight its synthetic versatility. One common approach begins with the bromination of benzene at the para position followed by nucleophilic substitution with diethylamine. Subsequent reduction of the resulting imine yields the desired compound. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the diethylamino group more efficiently. These synthetic strategies underscore the compound's accessibility and adaptability for diverse chemical applications.

In conclusion, 3-(diethylaminomethyl)benzenethiol (CAS No. 1443344-91-9) represents a compelling candidate for pharmaceutical research due to its unique structural features and functional reactivity. Its role as an intermediate in drug discovery continues to evolve with advancements in synthetic methodologies and computational modeling. As interest in targeted therapies grows, compounds like 3-(diethylaminomethyl)benzenethiol are poised to play a pivotal role in developing next-generation therapeutics that address unmet medical needs.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1443344-91-9)3-(diethylaminomethyl)benzenethiol
A1175739
清らかである:99%
はかる:1g
価格 ($):397.0